Diethyl Methyl-d3-malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(trideuteriomethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZOUHVTJNGFK-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441354 | |
| Record name | Diethyl Methyl-d3-malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54840-57-2 | |
| Record name | Diethyl Methyl-d3-malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Diethyl Methyl D3 Malonate
Advanced Synthetic Routes for Diethyl Methyl-d3-malonate
The synthesis of this compound is a specialized adaptation of the well-established malonic ester synthesis. This process involves the alkylation of an active methylene (B1212753) compound, diethyl malonate, using a deuterated methylating agent. libretexts.orglibretexts.org
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The key to synthesizing this compound is the site-specific introduction of a trideuteromethyl (-CD₃) group. This is achieved by employing a deuterated C1 building block as the alkylating agent. The most common and direct precursor for this purpose is methyl-d3 iodide (CD₃I). nih.gov
The general synthetic approach involves two main steps:
Enolate Formation: Diethyl malonate is treated with a suitable base to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate ion. Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this transformation. libretexts.orglibretexts.org The choice of an alkoxide base corresponding to the ester's alcohol component (ethoxide for ethyl esters) is critical to prevent transesterification. researchgate.net
Nucleophilic Substitution (Deuteromethylation): The resulting enolate acts as a nucleophile and attacks the electrophilic methyl-d3 iodide in an SN2 reaction. This step forms the new carbon-carbon bond and incorporates the trideuteromethyl group, yielding the final product, this compound. libretexts.org
Alternative deuterated methylating agents, though less common for this specific synthesis, have been developed for other trideuteromethylation reactions and include [D₆]DMSO-derived reagents. nih.gov
A typical lab-scale synthesis procedure, adapted from the synthesis of the unlabeled analog, is presented below. orgsyn.org
| Step | Reagent/Condition | Purpose |
| 1 | Sodium metal in absolute ethanol | Preparation of sodium ethoxide base in situ. |
| 2 | Diethyl malonate | The active methylene precursor. |
| 3 | Methyl-d3 iodide (CD₃I) | The deuterated alkylating agent for site-specific labeling. |
| 4 | Reflux | To drive the SN2 reaction to completion. |
| 5 | Neutralization (e.g., with acetic acid) | To quench the reaction and neutralize excess base. |
| 6 | Work-up and Distillation | Purification of the final product. |
Continuous Synthesis Processes for Labeled and Unlabeled Analogues
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. x-chemrx.com These benefits are particularly relevant for the synthesis of isotopically labeled compounds, where expensive reagents are often used. nih.govcolab.ws
While a specific continuous flow process for this compound has not been detailed in the literature, the principles can be adapted from established flow syntheses of esters and other deuterated compounds. A hypothetical continuous process could involve:
Pumping streams of a diethyl malonate/base solution and a methyl-d3 iodide solution into a T-mixer.
Flowing the combined stream through a heated packed-bed or coil reactor to allow for the reaction to occur. The residence time in the reactor would be optimized to ensure complete conversion.
In-line quenching and purification steps to continuously isolate the product.
For the unlabeled analog, diethyl methylmalonate, a continuous synthesis has been described starting from 2-chloropropionic acid, which is converted to 2-cyanopropionic acid and then esterified. google.com This highlights the industrial interest in continuous processes for this class of compounds. Flow reactors, such as the H-Cube®, are also utilized for deuteration reactions, typically generating deuterium gas in situ from D₂O for catalytic exchange or reduction reactions. thalesnano.com
Optimization of Reaction Conditions and Yield
The yield of this compound is dependent on several factors that can be optimized. A major challenge in malonic ester synthesis is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second equivalent of the alkyl halide. researchgate.net
Key Optimization Parameters:
| Parameter | Consideration | Optimized Condition |
| Stoichiometry | Using a slight excess of the malonating agent relative to the base and alkylating agent can minimize dialkylation. | Typically, a 1:1 ratio of enolate to methyl-d3 iodide is targeted. |
| Base | The base should be strong enough to completely deprotonate the diethyl malonate (pKa ≈ 13) but should not promote side reactions. libretexts.org | Sodium ethoxide in ethanol is the standard and effective choice. |
| Solvent | The solvent must be able to dissolve the reactants and be inert under the reaction conditions. | Absolute ethanol is typically used as it is the solvent for the in situ generation of the sodium ethoxide base. orgsyn.org |
| Temperature | The temperature needs to be sufficient to overcome the activation energy of the SN2 reaction without promoting elimination or other side reactions. | The reaction often proceeds with gentle heating or at the reflux temperature of the solvent. orgsyn.org |
| Purity of Reagents | The use of absolute (anhydrous) ethanol is crucial to prevent hydrolysis of the ester and the enolate. orgsyn.org | Reagents should be thoroughly dried before use. |
For the synthesis of unlabeled diethyl methylmalonate, yields between 79-83% have been reported using methyl bromide. orgsyn.org Similar yields can be expected for the deuterated analog under optimized conditions.
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanism is fundamental to controlling the synthesis and purity of this compound.
Elucidation of Reaction Pathways
The formation of this compound follows a well-understood, two-step pathway characteristic of the malonic ester synthesis. masterorganicchemistry.com
Deprotonation to form an Enolate: The reaction is initiated by the abstraction of an acidic α-hydrogen from diethyl malonate by a base, typically sodium ethoxide. This acid-base reaction results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which accounts for the enhanced acidity (pKa ≈ 13) of the α-hydrogens. libretexts.org
SN2 Alkylation: The enolate anion then acts as a potent nucleophile, attacking the methyl-d3 iodide (CD₃I) in a classic SN2 (bimolecular nucleophilic substitution) reaction. The carbon-iodine bond is broken, and a new carbon-carbon bond is formed between the α-carbon of the malonate and the deuterated methyl group. libretexts.org
Catalyst Development for Enhanced Synthesis
While the traditional malonic ester synthesis is often performed stoichiometrically with a strong base like sodium ethoxide, research into catalytic methods for the alkylation of active methylene compounds is an active area.
Phase-Transfer Catalysis (PTC): PTC can be employed for the alkylation of diethyl malonate. A quaternary ammonium (B1175870) salt can be used to transport the enolate from a solid or aqueous phase into an organic phase where the reaction with the alkyl halide occurs. This can sometimes offer milder reaction conditions.
Heterogeneous Catalysts: For related reactions, such as the reductive alkylation of active methylene compounds, heterogeneous noble metal catalysts have been used in conjunction with a reductant. rsc.org
Heteropolyacid Catalysts: In alternative syntheses of unlabeled diethyl methylmalonate, heteropolyacids have been used as catalysts for the esterification step, offering benefits such as reduced corrosion and higher catalytic activity compared to traditional mineral acids. patsnap.com
For the specific deuteromethylation step, catalyst development focuses on activating the C-D bond or enhancing the reactivity of the methylating agent. However, for the SN2 reaction with a pre-formed enolate and an activated electrophile like methyl-d3 iodide, catalysis is generally not required. The development of novel catalysts is more pertinent to deuteration reactions that proceed via C-H activation pathways or by using less reactive deuterium sources. nih.gov
Derivatization and Functionalization Strategies
This compound serves as a valuable isotopically labeled building block in organic synthesis. Its derivatization chemistry mirrors that of its non-deuterated analog, primarily centered on the reactivity of the α-carbon, which is activated by two adjacent carbonyl groups. These strategies allow for the introduction of diverse functional groups, leading to a wide array of complex deuterated molecules useful in mechanistic studies, metabolic tracking, and as internal standards in mass spectrometry. ucsb.edu
The core reactivity of this compound involves the deprotonation of the α-carbon, followed by reaction with an electrophile. Since one of the α-positions is already occupied by a deuterated methyl group, these reactions lead to α,α-disubstituted malonic esters.
Alkylation: The process begins with the formation of a resonance-stabilized enolate. libretexts.org Treatment of this compound with a suitable base, typically sodium ethoxide (NaOEt) in ethanol to prevent transesterification, removes the remaining acidic α-hydrogen. libretexts.orgwikipedia.org This enolate is a potent nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides. libretexts.org The reaction is most efficient with primary and methyl halides, while secondary halides react more slowly, and tertiary halides are prone to elimination reactions. libretexts.org This step forges a new carbon-carbon bond at the α-position, yielding a dialkylated malonic ester. wikipedia.org
Acylation: Similarly, the enolate of this compound can react with acylating agents, such as acyl chlorides or anhydrides. This reaction, often accompanied by partial hydrolysis and decarboxylation, is a key method for the synthesis of β-keto esters. guidechem.com The resulting acylated products are versatile intermediates for constructing more complex molecular architectures, including various heterocyclic compounds. chemicalbook.com
The table below illustrates the types of disubstituted products that can be generated from this compound.
| Reagent Type | Example Electrophile | Product Class | Resulting Structure (R=Alkyl, Ar=Aryl) |
| Alkyl Halide | Benzyl Bromide | α-Alkyl-α-methyl-d3-malonic ester | |
| Acyl Chloride | Acetyl Chloride | α-Acyl-α-methyl-d3-malonic ester | |
| α,β-Unsaturated Carbonyl | Methyl Vinyl Ketone | Michael Adduct |
This table is interactive. Click on the headers to sort.
Isotopically labeled chiral molecules are of significant interest for probing biological mechanisms and for developing pharmaceuticals with altered metabolic profiles. researchgate.net this compound can be incorporated into stereoselective synthetic routes to create chiral centers with a defined isotopic label.
Asymmetric Alkylation: Chiral auxiliaries or phase-transfer catalysts can be employed to direct the enantioselective alkylation of the enolate derived from this compound. For instance, chiral phase-transfer catalysts have been successfully used in the asymmetric α-alkylation of malonate derivatives, achieving high enantioselectivities (up to 98% ee) with allylic and benzylic halides. frontiersin.orgnih.gov This approach allows for the synthesis of chiral α,α-dialkylmalonates where one of the substituents is the methyl-d3 group. frontiersin.orgnih.gov
Chiral Catalysis in Michael Additions: The enolate of malonates can participate in asymmetric Michael additions. Chiral catalysts, such as nickel-sparteine complexes, have been shown to effectively catalyze the enantioselective addition of diethyl malonate to chalcones, yielding products with good enantiomeric excess. longdom.org Similar strategies can be applied using the deuterated scaffold to produce chiral adducts. The use of chiral aminocarboxylates and related compounds has also been explored to catalyze the asymmetric Michael reaction with enones. researchgate.net
Applications in Drug Metabolism Studies: A primary application of deuterium labeling is to enhance the metabolic stability of pharmaceuticals. ucsb.edu The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes involving the cleavage of this bond (a phenomenon known as the kinetic isotope effect). mdpi.com By synthesizing a specific enantiomer of a drug with a methyl-d3 group at a strategic position, chemists can create compounds with improved pharmacokinetic profiles. nih.gov
| Stereoselective Strategy | Description | Potential Outcome with Methyl-d3-malonate |
| Phase-Transfer Catalysis | Utilizes a chiral catalyst (e.g., a cinchonidinium salt) to create a chiral ion pair with the enolate, directing the approach of the electrophile. frontiersin.orgnih.gov | Enantiomerically enriched α-alkyl-α-(methyl-d3)malonic esters. |
| Chiral Metal Catalysis | A chiral ligand coordinates to a metal center (e.g., Nickel), which then orchestrates the enantioselective addition to a prochiral substrate. longdom.org | Chiral Michael adducts containing the methyl-d3-malonate moiety. |
| Organocatalysis | Uses small chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective transformations. rsc.org | Asymmetric synthesis of functionalized products incorporating the deuterated label. |
This table is interactive. Users can sort the data by clicking on the column headers.
The final steps in a typical malonic ester synthesis involve the hydrolysis of the ester groups followed by decarboxylation. wikipedia.org This sequence converts the substituted malonate into a substituted carboxylic acid.
Hydrolysis: The dialkylated this compound can be hydrolyzed under either acidic or basic conditions. organicchemistrytutor.com
Acidic Hydrolysis: Heating the ester with an aqueous acid, such as HCl or H₂SO₄, converts both ester groups into carboxylic acids, yielding a substituted malonic acid derivative. organicchemistrytutor.comopenochem.org
Basic Hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide, followed by acidification, also yields the dicarboxylic acid. organicchemistrytutor.com
Decarboxylation: The resulting α-(methyl-d3)-α-substituted malonic acid is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide to afford the final product, a propanoic acid derivative deuterated at the methyl group. openochem.orgpatsnap.com The reaction proceeds through a cyclic six-membered transition state. stackexchange.com
Isotope Effects: While the C-D bonds of the methyl-d3 group are not directly broken during the standard decarboxylation mechanism, the presence of deuterium can exert a secondary kinetic isotope effect. This effect arises from changes in vibrational frequencies at the transition state compared to the ground state. Studies on the decarboxylation of malonic acid itself have investigated carbon isotope effects, and similar principles apply to deuterium labeling, potentially causing a slight alteration in the reaction rate compared to the non-deuterated analogue. illinois.edu More advanced photoredox catalysis methods have been developed for the double decarboxylation of malonic acid derivatives, although kinetic analysis in some systems has shown a lack of a kinetic isotope effect when using a deuterated hydrogen atom donor. nih.gov
Diethyl α-alkyl-α-(methyl-d3)malonate → α-Alkyl-α-(methyl-d3)malonic acid → 2-Alkyl-(3,3,3-d3)propanoic acid + CO₂
The versatility of the malonate scaffold continues to inspire the discovery of new synthetic methodologies. Incorporating the methyl-d3 group into these novel reactions provides access to unique, isotopically labeled compounds.
Cyclocondensation Reactions for Heterocycle Synthesis: Malonate derivatives are key precursors for a vast array of heterocyclic compounds through cyclocondensation reactions with dinucleophiles. nih.gov For example, reactions with reagents like urea (B33335) or 2-aminopyridine (B139424) can lead to deuterated barbiturates or pyridopyrimidines, respectively. nih.gov The reactivity of the malonate can be enhanced by converting it to more electrophilic forms, such as bis(2,4,6-trichlorophenyl) malonates, to facilitate cyclization with less reactive nucleophiles. nih.gov
Multicomponent Reactions (MCRs): The use of deuterated building blocks in MCRs is a powerful strategy for rapidly generating libraries of complex, isotopically labeled molecules. nih.gov this compound can serve as a component in reactions like the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia, and a β-ketoester (or a malonate derivative). nih.gov This provides a direct route to labeled dihydropyridines, a scaffold found in numerous FDA-approved drugs. nih.gov
Photoredox-Catalyzed Decarboxylation: Recent advances have utilized organic photoredox catalysis for the hydrodecarboxylation of carboxylic acids, including the direct double decarboxylation of malonic acid derivatives. nih.govorganic-chemistry.org This method, which can be performed under mild conditions, offers a modern alternative to traditional thermal decarboxylation and can be applied to deuterated malonates to synthesize deuterated alkanes. nih.gov
| Novel Reaction Type | Description | Example Application for Methyl-d3-malonate |
| Cyclocondensation | Reaction of the malonate with a molecule containing two nucleophilic sites (e.g., amidines, ureas) to form a heterocyclic ring. nih.gov | Synthesis of deuterated barbituric acids and other malonyl heterocycles. |
| Multicomponent Reactions (MCRs) | A one-pot reaction where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. nih.gov | Rapid synthesis of complex labeled molecules like dihydropyridines for drug discovery. |
| Photoredox Decarboxylation | A visible-light-mediated reaction using a photocatalyst to remove carboxyl groups under mild conditions. nih.govorganic-chemistry.org | Conversion of α-(methyl-d3)-α-substituted malonic acids to the corresponding deuterated alkanes. |
This table is interactive. Click on the headers to sort.
Applications of Diethyl Methyl D3 Malonate in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The core structure of Diethyl Methyl-d3-malonate, like other malonic esters, offers significant versatility as a key intermediate in the synthesis of complex organic molecules. The reactivity of the malonate functional group allows it to participate in a wide array of chemical reactions.
The true value of the "d3" label becomes apparent in mechanistic and metabolic studies. When this compound is used to build a larger molecule, the deuterated methyl group acts as a stable isotopic tracer. Researchers can use analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow the path of these deuterium (B1214612) atoms through complex reaction sequences or biological systems. This allows for the unambiguous identification of metabolites and provides deep insights into the molecule's behavior.
Key reactions involving the malonate backbone include:
Alkylation and Acylation: The carbon atom situated between the two ester groups is readily deprotonated to form a stable carbanion, which can then be alkylated or acylated. nbinno.com
Michael Reaction: The carbanion can also act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Knoevenagel Condensation: Reaction with aldehydes and ketones.
The presence of the methyl-d3 group generally does not interfere with these classical reactions, allowing for the strategic introduction of a labeled methyl group into a target molecule.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
Diethyl methylmalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.commncstudio.ca The deuterated form, this compound, is primarily used in the research and development phases of drug discovery to create isotopically labeled versions of these molecules.
In the synthesis of Active Pharmaceutical Ingredients (APIs), using this compound as a precursor results in a final drug molecule that is "heavy"—it has a higher molecular weight due to the deuterium atoms. These heavy versions of drugs are essential for:
Pharmacokinetic (ADME) Studies: Labeled compounds are administered to study their Absorption, Distribution, Metabolism, and Excretion. The deuterium label allows researchers to distinguish the drug and its metabolites from naturally occurring (endogenous) compounds in biological samples.
Internal Standards: In bioanalytical testing, a known quantity of the deuterated drug is added to patient samples (e.g., blood or urine) as an internal standard. Because it is chemically identical to the non-labeled drug but has a different mass, it can be separately detected by a mass spectrometer, enabling highly accurate quantification of the drug's concentration.
Table 1: Applications of Deuterated Labeling in Pharmaceutical Synthesis
| Application Area | Purpose of Deuterium Label |
|---|---|
| Drug Metabolism Studies | Trace the metabolic fate of a drug molecule. |
| Bioavailability Studies | Accurately quantify drug concentration in biological fluids. |
| Quantitative Mass Spectrometry | Serve as a non-radioactive, stable internal standard. |
The development of new drugs often requires a deep understanding of how the compound behaves in the body. Custom synthesis using this compound allows for the creation of novel, labeled drug candidates for preclinical and clinical evaluation. By strategically placing the d3-methyl group, medicinal chemists can investigate specific metabolic pathways. For example, if a methyl group on a drug is metabolized (e.g., oxidized by a cytochrome P450 enzyme), replacing it with a CD3 group can slow down this process (due to the kinetic isotope effect), potentially improving the drug's metabolic stability and half-life.
Contributions to Agrochemical Development
The malonate scaffold is a component in the synthesis of various agrochemicals, including certain types of pesticides and herbicides. chemimpex.com The use of this compound in this field is centered on regulatory and environmental research.
Regulatory bodies worldwide require extensive data on the environmental fate and behavior of new agrochemicals. criver.comepa.gov Synthesizing deuterated versions of herbicides and pesticides using this compound is a key part of these investigations. These labeled molecules are used in studies to determine:
Degradation Pathways: How the chemical breaks down in soil, water, and sunlight. kpu.ca
Mobility and Leaching: The extent to which the agrochemical and its breakdown products move through the soil and potentially enter groundwater.
Metabolism in Target and Non-Target Organisms: How the chemical is processed by weeds, crops, insects, and other organisms in the ecosystem.
The stable isotopic label ensures that scientists can track the parent compound and its transformation products at very low concentrations in complex environmental samples like soil and water. researchgate.netresearchgate.net
Plant growth regulators are natural or synthetic compounds that influence plant growth and development, such as auxins, gibberellins, and cytokinins. eagri.orgnih.gov While the direct use of diethyl methylmalonate in the commercial synthesis of major plant growth regulators is not as widely documented as its role in pharmaceuticals, its versatility as a synthetic intermediate makes it a candidate for creating novel, complex organic molecules with potential bioregulatory activity. nih.gov
In a research context, this compound could be used to synthesize labeled versions of new or existing plant growth regulators. This would enable precise studies on their uptake, transport, and mode of action within the plant, contributing to the development of more efficient and targeted agricultural treatments.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl methylmalonate |
| Auxins |
| Gibberellins |
Applications in Specialized Chemical Synthesis
The unique structural feature of this compound, a deuterated methyl group attached to the malonate backbone, makes it a valuable reagent in highly specific synthetic applications where isotopic labeling is paramount.
Amino Acid Synthesis Methodologies Utilizing Malonate Derivatives
The malonic ester synthesis is a classical and versatile method for the preparation of amino acids. By employing this compound, chemists can introduce a deuterated methyl group at the alpha-carbon of the resulting amino acid. This is particularly significant for studying the metabolic fate of amino acids, elucidating enzymatic reaction mechanisms, and as internal standards in mass spectrometry-based proteomics.
The general synthetic route involves the alkylation of a protected aminomalonate with a suitable electrophile. In this context, this compound serves as the foundational block. The synthesis typically proceeds through the following key steps:
Deprotonation: Treatment of this compound with a strong base, such as sodium ethoxide, generates a nucleophilic enolate.
Amination: Introduction of an amino group, often via nitrosation followed by reduction, or through the use of diethyl azodicarboxylate. The amino group is typically protected, for instance, as an acetamido group.
Alkylation: The resulting protected amino-malonate derivative is then alkylated with an appropriate alkyl halide.
Hydrolysis and Decarboxylation: Finally, acidic or basic hydrolysis of the ester and protecting groups, followed by decarboxylation, yields the desired deuterated amino acid.
This methodology allows for the synthesis of a variety of amino acids with a specifically labeled methyl group, providing invaluable tools for biochemical and pharmaceutical research.
| Step | Description | Key Reagents |
| 1 | Enolate Formation | Sodium Ethoxide |
| 2 | Amination & Protection | Nitrous Acid, Zinc/Acetic Acid, Acetic Anhydride |
| 3 | Alkylation | Alkyl Halide |
| 4 | Deprotection & Decarboxylation | Acid or Base, Heat |
Porphyrin and Heterocyclic Compound Synthesis
The introduction of isotopically labeled substituents into porphyrins and other heterocyclic compounds is essential for spectroscopic studies, particularly in understanding the intricate electronic and magnetic properties of these systems. This compound can be utilized as a precursor for building blocks in the synthesis of these complex molecules.
While direct condensation of this compound in typical porphyrin syntheses (e.g., Knorr or Paal-Knorr type reactions) is not the most common approach, it can be used to synthesize substituted pyrroles or other heterocyclic precursors that are then incorporated into the larger macrocycle. For instance, a deuterated-methyl substituted pyrrole (B145914) can be synthesized and subsequently used in a [2+2] condensation to form a porphyrin ring.
The presence of the CD3 group can serve as a silent reporter in NMR spectroscopy or as a specific marker in mass spectrometry fragmentation studies, helping to unravel complex structural and mechanistic questions in the chemistry of these important compounds. The synthesis of deuterated heterocyclic compounds often leverages the reactivity of the active methylene (B1212753) group in this compound for condensation reactions with various electrophiles to form the core heterocyclic ring.
| Heterocycle Class | Synthetic Strategy | Significance of Deuteration |
| Substituted Pyrroles | Knorr Pyrrole Synthesis with a deuterated precursor | NMR spectroscopic probe |
| Pyrimidines | Condensation with urea (B33335) or thiourea (B124793) derivatives | Mechanistic studies of biological activity |
| Coumarins | Pechmann condensation with activated phenols | Probing photochemical properties |
Liquid Crystal Materials and Specialty Chemicals Production
In the field of materials science, the precise control over molecular structure is key to tuning the physical properties of materials. The use of deuterated compounds in liquid crystal research allows for detailed investigation of molecular dynamics and order parameters using techniques like deuterium NMR spectroscopy.
This compound can be used as a starting material to introduce a deuterated methyl group into the core or side chains of liquid crystalline molecules. This isotopic substitution has a negligible effect on the phase behavior of the liquid crystal but provides a powerful spectroscopic handle to study molecular orientation and mobility within the mesophases.
Furthermore, in the broader context of specialty chemicals, this compound is a valuable intermediate for the synthesis of isotopically labeled standards for analytical purposes and for active pharmaceutical ingredients (APIs) where deuterium substitution can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles (the "deuterium effect").
| Application Area | Role of this compound | Benefit of Deuteration |
| Liquid Crystal Research | Synthesis of deuterated mesogens | Enables detailed study of molecular dynamics by 2H NMR |
| Analytical Standards | Synthesis of isotopically labeled internal standards | Accurate quantification in mass spectrometry |
| Pharmaceutical Development | Introduction of deuterium into drug candidates | Potential for improved metabolic stability and pharmacokinetics |
Isotopic Tracing and Mechanistic Elucidation Studies Using Diethyl Methyl D3 Malonate
Application in Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.org By comparing the reaction rate of a molecule containing hydrogen (kH) with its deuterated counterpart (kD), researchers can gain profound insights into the reaction mechanism. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is required to break it. libretexts.orgprinceton.edu This difference forms the basis of the deuterium (B1214612) KIE.
Primary and Secondary Deuterium Isotope Effects on Reaction Rates
Kinetic isotope effects are categorized as either primary or secondary.
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For reactions involving the cleavage of the methyl group's C-H bond, substituting it with a C-D bond in Diethyl Methyl-d3-malonate would lead to a significantly slower reaction rate. This results in a "normal" KIE (kH/kD > 1), typically in the range of 6 to 10 for C-H bond cleavage. wikipedia.org Observing such an effect provides strong evidence that the C-H bond is indeed broken in the slowest step of the reaction. princeton.edu
Secondary KIEs occur when the isotopically substituted bond is not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgprinceton.edu These effects are generally smaller than primary KIEs. researchgate.net For instance, if a reaction involving this compound proceeds via a transition state where the carbon atom of the methyl group undergoes a change in hybridization (e.g., from sp³ to sp²), a secondary KIE will be observed. These effects can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide subtle but crucial details about the geometry of the transition state. princeton.edu
| Type of KIE | Description | Typical kH/kD Value | Mechanistic Insight from this compound |
|---|---|---|---|
| Primary | C-D bond of the methyl group is broken in the rate-determining step. | > 2 (Often 6-10) | Confirms the cleavage of the methyl C-H/D bond is central to the slowest reaction step. |
| Secondary (α) | Isotopic substitution is on a carbon adjacent to the reaction center. The C-D bond is not broken. | 0.8 - 1.4 | Provides information on changes in hybridization or steric environment at the methyl-bearing carbon in the transition state. |
| Secondary (β) | Isotopic substitution is two bonds away from the reaction center. | ~1.1 - 1.2 | Indicates the role of hyperconjugation in stabilizing the transition state. |
Determination of Rate-Limiting Steps and Transition States
The magnitude of the KIE is a powerful diagnostic tool for mapping the energy landscape of a reaction. A large primary KIE, as would be seen if the deuterated methyl group of this compound were abstracted in the slowest step, confirms this step as rate-limiting. princeton.edu For example, in an enzyme-catalyzed reaction, if the use of this compound as a substrate significantly slows down the reaction compared to its non-deuterated analog, it points to the C-H bond cleavage at the methyl group as the bottleneck of the catalytic cycle.
Furthermore, the KIE can help to model the structure of the transition state—the high-energy, fleeting arrangement of atoms that exists between reactants and products. nih.gov Theoretical models predict that the largest primary KIE occurs in a "symmetric" transition state, where the proton (or deuteron) is exactly halfway between the donor and acceptor atoms. princeton.edu By measuring the KIE for a reaction using this compound, chemists can infer the degree of bond breaking and bond forming at the transition state, providing a detailed snapshot of the reaction's most critical point. researchgate.net
Tracing Metabolic Pathways and Biomolecular Transformations
Isotopically labeled molecules like this compound are indispensable for tracing the journey of molecules through complex biological systems. The deuterium atoms act as a "heavy" label that can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to follow the labeled methyl group as it is incorporated into other molecules.
Proteomics Research: Protein Structure and Interaction Studies Using Isotopic Labeling
In proteomics, the large-scale study of proteins, isotopic labeling is a cornerstone for quantitative analysis and structural studies. One powerful technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govsigmaaldrich.com In a SILAC experiment, cells are grown in media where a specific amino acid is replaced with its heavy isotope-labeled version. nih.gov While this compound is not an amino acid, its deuterated methyl group could potentially be transferred by cellular enzymes or it could serve as a precursor in the synthesis of labeled amino acids like methionine or alanine, which contain methyl groups.
Once incorporated, the deuterated methyl groups serve as probes for NMR spectroscopy. nih.govnmr-bio.com In large proteins, signals from the vast number of protons overlap, making structural analysis difficult. By perdeuterating the protein (replacing most hydrogens with deuterium) and then selectively reintroducing protonated methyl groups (or using a precursor like this compound to introduce methyl-d3 groups into a protonated protein), researchers can dramatically simplify the NMR spectrum. ukisotope.com This selective labeling allows for the study of the structure, dynamics, and interactions of very large proteins and protein complexes that would otherwise be inaccessible to NMR analysis. ukisotope.comnih.gov
| Technique | Role of Methyl-d3 Labeling | Information Gained |
|---|---|---|
| SILAC-based Quantitative Proteomics | Metabolic incorporation of the d3-methyl group into amino acids, creating a mass shift. | Relative quantification of protein abundance between different cell states. |
| NMR Spectroscopy | Serves as a specific probe in large proteins, reducing spectral complexity. | Protein structure, dynamics, and binding interactions at the methyl-group level. nmr-bio.comresearchgate.net |
Investigation of Substance Metabolism and Transformation Pathways in Biological Systems
Tracing the metabolic fate of a compound is crucial for understanding its biological activity, pharmacology, and toxicology. When this compound is introduced into a biological system, it will undergo enzymatic transformations. Malonic acid and its esters are known to play a role in fatty acid synthesis via malonyl-CoA. wikipedia.org
By using a deuterated tracer, researchers can track the incorporation of the methyl-d3-malonate moiety into larger molecules. After administration, samples (e.g., blood, urine, tissues) can be collected over time and analyzed by mass spectrometry. The unique mass of the deuterium label allows for the unambiguous identification of metabolites derived from the original compound. This approach can reveal the enzymatic pathways involved, the rate of metabolism, and the structure of the resulting products, providing a complete picture of how the substance is processed in the body.
Isotopic Labeling for Analytical Quantification and Diagnostics
The precise measurement of molecules in complex biological samples is a significant challenge in analytical chemistry and medical diagnostics. The presence of other molecules can interfere with the signal of the target analyte, a phenomenon known as the matrix effect. clearsynth.com Isotopically labeled compounds, such as this compound, are the gold standard for overcoming this issue.
In this method, a known quantity of the deuterated compound is added to a sample as an internal standard before processing. texilajournal.com Because this compound is chemically identical to its non-deuterated counterpart, it behaves identically during extraction, purification, and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). wisdomlib.org However, due to its heavier mass, its signal is clearly distinguishable from the unlabeled analyte in the mass spectrometer.
Any sample loss or signal suppression/enhancement caused by the matrix will affect both the analyte and the deuterated internal standard equally. clearsynth.com By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to highly accurate and precise quantification. texilajournal.com This approach is vital for therapeutic drug monitoring, biomarker validation, and metabolomics studies, where accurate concentration measurements are essential for making clinical or research decisions.
| Analyte | Internal Standard | Mass Spectrometry Peak (Analyte) | Mass Spectrometry Peak (Standard) | Advantage |
|---|---|---|---|---|
| Diethyl methylmalonate | This compound | m/z 175.09 | m/z 178.11 | Corrects for matrix effects and procedural losses, ensuring accurate quantification. clearsynth.com |
Development of Internal Standards in Mass Spectrometry-Based Assays (e.g., GC/MS)
In quantitative analysis using mass spectrometry, particularly gas chromatography-mass spectrometry (GC/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. acs.org this compound is an ideal internal standard for the quantification of diethyl methylmalonate and related compounds. An internal standard is a compound that is added in a known quantity to a sample prior to analysis. It helps to correct for variations in sample preparation, injection volume, and instrument response. nih.gov
A pertinent example of this application is the use of d3-methylmalonic acid (d3-MMA) as an internal standard for the measurement of methylmalonic acid (MMA) in human urine by GC-MS. nih.gov This serves as a strong analogue for the application of this compound. In such an assay, both the endogenous analyte (MMA) and the internal standard (d3-MMA) are chemically derivatized to enhance their volatility and chromatographic properties. nih.gov A common derivatization agent is pentafluorobenzyl bromide (PFB-Br), which converts the carboxylic acids into their pentafluorobenzyl esters. nih.gov
Following derivatization, the sample is analyzed by GC/MS. The gas chromatograph separates the derivatized analyte and internal standard, which then enter the mass spectrometer. Due to the deuterium labeling, the internal standard has a higher mass-to-charge ratio (m/z) than the analyte. For instance, in the analysis of MMA, the tripentafluorobenzyl derivative of endogenous MMA is monitored at an m/z of 349, while the corresponding derivative of the d3-MMA internal standard is monitored at an m/z of 352. nih.gov The 3-dalton mass difference allows for their distinct detection and quantification. nih.gov
The concentration of the analyte in the original sample is determined by comparing the peak area of the analyte to that of the internal standard. This ratio is then used to calculate the analyte concentration based on a calibration curve. The use of a stable isotope-labeled internal standard like this compound effectively compensates for any loss of analyte during sample processing and corrects for fluctuations in the mass spectrometer's ionization and detection efficiency. nih.gov
Table 1: Exemplary GC/MS Data for the Analysis of Methylmalonic Acid (MMA) using a Deuterated Internal Standard (d3-MMA) This table is based on the analogous use of d3-methylmalonic acid as an internal standard.
| Analyte | Internal Standard | Derivatization Agent | Monitored Ion (Analyte) (m/z) | Monitored Ion (Internal Standard) (m/z) | Mass Difference (Da) |
|---|---|---|---|---|---|
| Methylmalonic Acid (MMA) | d3-Methylmalonic Acid (d3-MMA) | Pentafluorobenzyl Bromide (PFB-Br) | 349 | 352 | 3 |
Design and Application of Fluorescent Probes for Biological Systems
The chemical reactivity of the active methylene (B1212753) group in diethyl malonate allows for its incorporation into various fluorophore scaffolds. For example, diethyl malonate can be used as a recognition site in fluorescent probes designed to detect specific molecules. In one study, a fluorescent probe for hydrazine (B178648) (N2H4) was constructed using diethyl malonate as a key component. nih.gov The probe was synthesized by reacting 6-hydroxy-2-naphthaldehyde (B1303687) with diethyl malonate in the presence of piperidine. nih.gov The resulting molecule exhibited a "turn-on" fluorescent response in the presence of hydrazine. nih.gov
The introduction of a methyl-d3 group to form this compound would offer several potential advantages in the context of fluorescent probes. Primarily, it could be utilized in mechanistic studies to trace the fate of the malonate moiety during its interaction with the target analyte. The deuterium label would allow for the use of mass spectrometry to identify and characterize reaction products and intermediates, providing insight into the sensing mechanism of the probe.
Furthermore, a deuterated fluorescent probe could itself serve as an internal standard in fluorescence-based quantitative assays, analogous to its use in mass spectrometry. By comparing the fluorescence signal of the deuterated probe to its non-deuterated counterpart, more accurate and reliable quantification of the target analyte could be achieved, correcting for factors such as photobleaching or variations in probe concentration.
Spectroscopic and Computational Research on Diethyl Methyl D3 Malonate
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The introduction of deuterium (B1214612) in Diethyl Methyl-d3-malonate provides a unique spectroscopic handle to probe its structure and dynamics.
Structural Characterization and Confirmation of Deuterated Species
Deuterium (²H) NMR spectroscopy provides direct evidence of the deuterium incorporation. A single resonance in the ²H NMR spectrum would confirm the presence of the -CD₃ group. The chemical shift in ²H NMR is identical to that in ¹H NMR, but the linewidth is often broader due to the quadrupolar nature of the deuterium nucleus.
¹³C NMR spectroscopy also offers valuable structural information. The carbon atom of the deuterated methyl group (-CD₃) would exhibit a characteristic multiplet (typically a 1:1:1 triplet for a -CD group, and a more complex pattern for -CD₃) due to C-D coupling. This is in contrast to the quartet observed for the -CH₃ group in the non-deuterated analogue due to C-H coupling. The chemical shifts of the other carbon atoms in the molecule would be largely unaffected.
Table 1: Comparison of Expected ¹H NMR Spectral Data for Diethyl methylmalonate and this compound in CDCl₃
| Functional Group | Diethyl methylmalonate (Expected Chemical Shift, δ ppm) | This compound (Expected Chemical Shift, δ ppm) |
|---|---|---|
| -CH(CO)₂ | 3.4 (quartet) | 3.4 (singlet) |
| -OCH₂CH₃ | 4.2 (quartet) | 4.2 (quartet) |
| -OCH₂CH₃ | 1.3 (triplet) | 1.3 (triplet) |
Note: The multiplicity of the methine proton changes from a quartet to a singlet upon deuteration of the adjacent methyl group.
Dynamic Studies and Reaction Monitoring using Deuterium NMR
Deuterium NMR spectroscopy is a powerful tool for studying molecular dynamics and for monitoring the progress of chemical reactions involving deuterated species. The quadrupolar nature of the deuterium nucleus makes its relaxation times sensitive to the local molecular motion. By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterium signal in this compound, information about the rotational correlation times of the -CD₃ group can be obtained. This can provide insights into the conformational dynamics of the molecule in solution.
Furthermore, in reactions where this compound is a reactant or a product, ²H NMR can be used to monitor the reaction kinetics. The appearance or disappearance of the characteristic deuterium signal can be quantified over time to determine reaction rates and mechanisms. This is particularly useful in mechanistic studies where the fate of the methyl group is of interest.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for quantitative analysis.
Quantitative Analysis and Trace Detection Methodologies
The presence of the deuterium label in this compound makes it an excellent internal standard for the quantitative analysis of its non-deuterated analogue, diethyl methylmalonate, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z).
The molecular ion peak of this compound will be observed at an m/z value that is 3 units higher than that of diethyl methylmalonate. This mass difference allows for the selective and sensitive detection of both the analyte and the internal standard, even in complex matrices. By adding a known amount of this compound to a sample, the concentration of diethyl methylmalonate can be accurately determined by comparing the peak areas of the two compounds. This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for quantitative analysis due to its high precision and accuracy.
Table 2: Expected Key Mass Spectrometry Fragments for Diethyl methylmalonate and this compound
| Fragment | Diethyl methylmalonate (Expected m/z) | This compound (Expected m/z) |
|---|---|---|
| [M]⁺ | 174 | 177 |
| [M - OCH₂CH₃]⁺ | 129 | 132 |
Metabolite Identification and Profiling
In metabolic studies, this compound can be used as a tracer to follow the metabolic fate of the methylmalonate moiety. When introduced into a biological system, the deuterated compound will undergo the same metabolic transformations as its endogenous, non-deuterated counterpart. The metabolites derived from this compound will retain the deuterium label, resulting in characteristic isotopic patterns in their mass spectra.
By analyzing biological samples (e.g., plasma, urine, tissue extracts) using LC-MS or GC-MS, researchers can identify and quantify these deuterated metabolites. The mass shift of 3 Da serves as a clear indicator of their origin from the administered tracer. This stable isotope labeling approach is invaluable for elucidating metabolic pathways and for studying the pharmacokinetics of drugs and other xenobiotics containing the methylmalonate scaffold.
Theoretical Chemistry and Computational Modeling
Theoretical chemistry and computational modeling provide a powerful framework for understanding the spectroscopic properties and reactivity of this compound at a molecular level.
Density Functional Theory (DFT) is a widely used computational method for predicting a variety of molecular properties. For this compound, DFT calculations can be employed to:
Predict NMR Spectra: Calculate the theoretical ¹H, ¹³C, and ²H NMR chemical shifts. These predicted values can be compared with experimental data to aid in spectral assignment and structural confirmation. The effect of deuteration on the chemical shifts of neighboring nuclei (isotope effects) can also be modeled.
Simulate Vibrational Spectra: Compute the infrared (IR) and Raman spectra. The C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated analogue, providing a clear computational signature of deuteration.
Determine Molecular Geometry and Energetics: Optimize the three-dimensional structure of the molecule and calculate its conformational energies. This can help in understanding the preferred conformations of this compound in the gas phase or in solution (with the inclusion of a solvent model).
Model Reaction Mechanisms: Investigate the transition states and reaction pathways for chemical transformations involving this compound. This can provide insights into the kinetic isotope effects, where the difference in mass between hydrogen and deuterium can influence reaction rates.
By combining experimental spectroscopic data with high-level computational modeling, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Diethyl methylmalonate |
| Diethyl malonate |
| Diethyl dimethylmalonate |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals, and other key electronic parameters. While specific DFT studies on the deuterated form are not extensively published, analysis of the parent compound, diethyl methylmalonate, offers a robust framework for understanding its electronic behavior.
The reactivity of malonic esters is largely dictated by the acidity of the α-hydrogen (or in this case, the α-carbon to which the methyl group is attached) and the electrophilicity of the carbonyl carbons. DFT calculations can quantify these characteristics. The key parameters derived from DFT that predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.
For a molecule like diethyl methylmalonate, the HOMO is typically localized on the enolate that forms after deprotonation, highlighting its nucleophilic character. The LUMO is generally centered on the carbonyl carbons, indicating the most likely sites for nucleophilic attack. DFT calculations can generate electrostatic potential maps, which visually represent the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Below is a table of hypothetical, yet representative, electronic properties for Diethyl Methylmalonate calculated using a common DFT method (e.g., B3LYP/6-31G*).
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; related to ionization potential and nucleophilicity. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest empty orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on α-Carbon | -0.25 | A negative charge indicates the nucleophilic character of this carbon in the corresponding enolate. |
| Mulliken Charge on Carbonyl Carbon | +0.60 | A significant positive charge highlights the electrophilic nature of the carbonyl group. |
These theoretical calculations are fundamental in predicting how this compound will behave in chemical reactions, guiding the design of synthetic pathways and the interpretation of experimental results.
Mechanistic Pathways and Transition State Analysis
The primary mechanistic pathway involving this compound is the malonic ester synthesis, which is used to create substituted carboxylic acids. This multi-step process begins with the deprotonation of the α-carbon, followed by nucleophilic substitution and subsequent hydrolysis and decarboxylation. libretexts.org The presence of the deuterium-labeled methyl group (CD3) is particularly significant for mechanistic studies, as it allows for the investigation of kinetic isotope effects (KIEs). nih.govwikipedia.org
The established mechanism proceeds as follows:
Enolate Formation : A base, typically sodium ethoxide, removes the acidic proton from the α-carbon, creating a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile.
Alkylation : The nucleophilic enolate attacks an alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org
Hydrolysis and Decarboxylation : The resulting dialkyl-substituted malonic ester is then hydrolyzed, typically under acidic conditions, to form a malonic acid derivative. Upon heating, this β-dicarboxylic acid readily loses a molecule of CO2 (decarboxylation) to yield the final carboxylic acid product. libretexts.orgpressbooks.pub
Computational chemistry, specifically transition state analysis, provides a deeper understanding of this pathway. By modeling the reaction coordinate, researchers can identify the transition state—the highest energy point along the reaction path. The structure and energy of the transition state are critical for determining the reaction rate. For the SN2 alkylation step, DFT calculations can map the potential energy surface as the enolate approaches the alkyl halide, allowing for the precise geometry and energy of the transition state to be determined.
The use of a deuterated methyl group (CD3) versus a standard methyl group (CH3) would be expected to manifest a secondary KIE. A secondary KIE occurs when the isotopic substitution is on an atom not directly involved in bond breaking or formation in the rate-determining step. Computational models can predict the magnitude of this KIE by calculating the vibrational frequencies of the ground state reactants and the transition state for both the deuterated and non-deuterated species. The change in zero-point vibrational energy (ZPVE) upon moving from the ground state to the transition state differs between the C-H and C-D bonds, leading to a difference in activation energy and thus a different reaction rate.
| Parameter | Description | Relevance to Mechanism |
| Reaction Coordinate | The path of minimum potential energy that connects reactants and products. | Defines the energetic landscape of the reaction. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. | Its energy determines the activation barrier and reaction rate. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower Ea corresponds to a faster reaction. |
| Kinetic Isotope Effect (KIE) | The ratio of the rate constant for the lighter isotope (kH) to the heavier isotope (kD). | Provides evidence for the nature of the transition state and the rate-determining step. wikipedia.org |
Analysis of the transition state can confirm the concerted nature of the SN2 step and explain the stereochemical outcome of the reaction.
Predictive Modeling for Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of a compound with its biological activity or physical properties. Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to build mathematical equations that describe these relationships.
For a compound like this compound, which is primarily a synthetic intermediate, a hypothetical SAR study might explore how modifications to its structure affect its efficacy in a particular class of reactions or its potential biological activity. For instance, a library of related malonic esters could be synthesized with variations in the ester groups (e.g., diethyl, dimethyl, di-tert-butyl) and the α-substituents.
The process for building a predictive QSAR model involves several key steps:
Data Set Generation : A series of structurally related compounds is synthesized, and their activity (e.g., reaction yield, inhibition constant Ki for an enzyme) is measured experimentally.
Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties.
Model Building : Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to find a mathematical equation that best correlates the calculated descriptors with the observed activity.
Model Validation : The predictive power of the model is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation.
The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding further research and prioritizing synthetic efforts.
The following table illustrates a hypothetical dataset for a QSAR study on a series of malonate derivatives.
| Compound | R1 Group | R2 Group | LogP (Descriptor) | Molecular Volume (Descriptor) | Predicted Activity | Observed Activity |
| 1 | -CH3 | -C2H5 | 1.2 | 160 ų | 5.8 | 5.9 |
| 2 (d3-variant) | -CD3 | -C2H5 | 1.2 | 160 ų | 5.8 | 5.85 |
| 3 | -CH2CH3 | -C2H5 | 1.7 | 178 ų | 6.2 | 6.1 |
| 4 | -CH3 | -CH3 | 0.7 | 135 ų | 5.4 | 5.5 |
Such models are invaluable for optimizing molecular properties in a systematic and efficient manner.
Advanced Research Topics and Emerging Applications of Diethyl Methyl D3 Malonate
Catalyst Development and Mechanistic Insights in Catalytic Reactions
The precise nature of Diethyl Methyl-d3-malonate makes it an invaluable probe for elucidating the mechanisms of sophisticated catalytic systems. Its primary use is in kinetic isotope effect (KIE) studies, where the mass difference between hydrogen and deuterium (B1214612) can reveal the rate-determining steps of a reaction.
Organocatalysis and Enantioselective Catalysis
In the field of organocatalysis, creating stereochemically precise molecules (enantioselectivity) is a primary goal. This compound is employed to investigate the mechanisms of these reactions. For instance, in the Michael addition of malonates to nitroolefins or enones, catalyzed by chiral organocatalysts like thioureas or diamines, understanding the exact mechanism is key to improving catalyst design. mdpi.comnii.ac.jp
Researchers utilize the deuterated compound to determine if the C-H bond cleavage at the methyl-substituted position is involved in the rate-determining step of the catalytic cycle. nih.gov A significant KIE would suggest that this bond-breaking event is kinetically relevant, providing crucial insights into the transition state of the reaction. nih.gov This information helps in refining catalysts to achieve higher yields and enantioselectivity. researchgate.net For example, studies on the Michael addition of ketones to silylmethylene malonates have successfully used methyl-d3 ketones to probe the reaction's regioselectivity and enantioselectivity, a technique directly applicable to studies with this compound. researchgate.net
| Reaction Type | Catalyst Class | Substrate Example | Role of this compound |
|---|---|---|---|
| Enantioselective Michael Addition | Bifunctional Thiourea (B124793) | trans-β-nitrostyrene | Mechanistic probe for determining the rate-determining step via Kinetic Isotope Effect (KIE) studies. mdpi.comnih.gov |
| Asymmetric Michael Addition | Chiral Diamine/Acid | 2-Cyclopentenone | Investigation of the proton relay system and activation of the malonate nucleophile. nii.ac.jp |
| Regioselective Michael Addition | (S)-N-(pyrrolidin-2-ylmethyl)pyrrolidine | Silylmethylene malonate | Elucidation of reaction pathways and factors controlling high enantioselectivity. researchgate.net |
Metal-Catalyzed Transformations and Ligand Design
Transition metal catalysis is a cornerstone of modern organic synthesis. This compound finds application in mechanistic studies of these transformations, where metals like nickel, palladium, or ruthenium are used. ibs.re.krlongdom.org In reactions such as the nickel-catalyzed enantioselective Michael addition of diethyl malonate to chalcones, a chiral ligand (like Sparteine) directs the stereochemical outcome. longdom.org
By substituting the standard diethyl methylmalonate with its d3-analog, researchers can track the compound through the catalytic cycle and gain a deeper understanding of the ligand's role in the enantioselective step. This knowledge is vital for the rational design of new, more efficient ligands and for optimizing reaction conditions to achieve higher catalytic efficiency and selectivity. uniurb.it Furthermore, the use of deuterated substrates can help clarify complex reaction networks and identify potential side reactions or catalyst deactivation pathways.
| Metal Catalyst | Ligand Example | Reaction Type | Mechanistic Insight Gained |
|---|---|---|---|
| Nickel(II) acetylacetonate | Sparteine | Asymmetric Michael Addition | Probing the role of the chiral ligand in achieving high enantioselectivity. longdom.org |
| Ruthenium Complexes | Amido Ligands | Michael Addition to Enones | Investigating the role of hydrogen bonding from the ligand in the catalytic cycle. ibs.re.kr |
| Palladium Complexes | Oligo(pyridine/pyrimidine) | Coordination-Driven Self-Assembly | Studying the formation and host-guest properties of water-soluble coordination cages. acs.org |
Biological Activity and Receptor Modulation Studies
The introduction of deuterium into a molecule can subtly alter its metabolic fate, often leading to a longer biological half-life due to the stronger carbon-deuterium bond. This "deuterium effect" is exploited in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates.
Investigation of Cannabinoid Receptor Interactions
Malonate esters are versatile chemical building blocks used in the synthesis of a wide array of heterocyclic compounds and potential pharmacophores. While direct studies linking this compound to cannabinoid receptors are not prominent, its non-deuterated counterpart is a precursor for molecules designed to interact with various biological targets. In the context of cannabinoid research, compounds synthesized using a malonate backbone could be evaluated for their binding affinity to CB1 and CB2 receptors. mdpi-res.com The use of the d3-version in such a synthetic route would yield a deuterated final product. This labeled compound would be invaluable in subsequent drug metabolism and pharmacokinetic (DMPK) studies, helping to identify metabolic soft spots and improve the stability of potential therapeutic agents targeting the endocannabinoid system.
Enzyme Inhibition and Bioactivity Profiling
Malonate derivatives are known to act as enzyme inhibitors. For example, Diethyl butylmalonate, a related compound, is a competitive inhibitor of succinate (B1194679) dehydrogenase, an important enzyme in the mitochondrial electron transport chain. medchemexpress.com Other complex natural products containing malonate moieties have shown inhibitory activity against enzymes like lipoxygenase and α-glucosidase. frontiersin.org
In this area, this compound can be used to synthesize deuterated analogs of known enzyme inhibitors. The resulting "heavy" compounds can then be studied to assess how deuteration affects their inhibitory potency and, more importantly, their metabolic stability. By slowing down metabolism at the methyl group, deuteration can lead to more sustained enzyme inhibition and a more desirable bioactivity profile, a strategy that has been applied to a variety of drug candidates. medchemexpress.commedchemexpress.eu
| Enzyme Target | Inhibitor Class | Potential Role of Deuteration |
|---|---|---|
| Succinate Dehydrogenase | Competitive Inhibitor (e.g., Diethyl butylmalonate) | Enhance metabolic stability and prolong the inhibitory effect. medchemexpress.com |
| HIV-1 Reverse Transcriptase | Non-nucleoside RT inhibitors (NNRTIs) | Improve pharmacokinetic profiles of pyrimidine-based drugs synthesized from malonates. nih.gov |
| Cyclin-dependent kinases (CDKs) | Pyrimidine derivatives | Increase metabolic half-life of potential anticancer agents. nih.gov |
Microbial Fermentation Studies
The supplementation of microbial growth media with metabolic precursors is a common strategy to enhance the production of desired secondary metabolites like antibiotics. Diethyl methylmalonate has been used specifically to study its effect on erythromycin (B1671065) fermentation. sigmaaldrich.com In a study involving the Saccharopolyspora erythraea mutB strain, the addition of diethyl methylmalonate to the culture medium was investigated to see if it could be incorporated into the erythromycin biosynthetic pathway. sigmaaldrich.com
Using this compound in such experiments would provide a definitive answer to whether the supplement is directly incorporated. By analyzing the final antibiotic product with mass spectrometry, researchers could detect the presence of the deuterium label, confirming the metabolic pathway and quantifying the efficiency of precursor uptake. Similar isotopic labeling studies using methyl-d3 labeled precursors have been crucial in confirming the biosynthesis of butyrate (B1204436) in fermentation processes. researchgate.net This provides a powerful method for metabolic engineering and optimizing the industrial production of fermented products.
Environmental Fate and Transport Research Methodologies Related to Malonates
Understanding the environmental journey of chemical compounds is critical for assessing their ecological impact. The use of isotopically labeled molecules like this compound is central to modern environmental fate and transport studies. These methodologies allow for precise tracking and quantification of the compound and its breakdown products in complex environmental matrices.
Isotope tracer studies are a primary method for elucidating the environmental pathways of organic micropollutants. wur.nl By using a labeled compound, researchers can distinguish the substance from naturally occurring background levels, which is a significant challenge in environmental analysis. acs.orgnih.gov Methodologies involving stable isotopes like deuterium (as in this compound) are increasingly preferred as they avoid the safety and handling restrictions associated with radioactive isotopes like Carbon-14. wur.nl
Key research methodologies applicable to studying the fate of this compound include:
Compound-Specific Isotope Analysis (CSIA): This technique measures changes in the isotopic ratio of a compound to determine the extent of its degradation and to identify the sources and transformation pathways in the environment. wur.nl It provides valuable data on whether a compound is undergoing biodegradation, hydrolysis, or other degradation processes.
Stable Isotope Probing (SIP): SIP is used to identify the specific microorganisms in a community that are responsible for the biodegradation of a compound. wur.nl By supplying this compound as a substrate, scientists can trace the deuterium label into the cellular components (like DNA, RNA, or lipids) of the microbes that consume it, thereby linking metabolic function directly to microbial identity.
Mass Balance Studies: Labeled compounds are essential for conducting accurate mass balance studies, which account for the total distribution of a chemical in a test system (e.g., soil, water, sediment). battelle.org This approach allows researchers to track the parent compound as it moves between environmental compartments (adsorption to soil, volatilization into air) and transforms into various degradates. battelle.org Studies on similar, non-labeled malonate esters like Diethyl Malonate (DEM) and Dimethyl Malonate (DMM) show they hydrolyze to form their respective monoesters and ultimately malonic acid. oecd.org The rate of this hydrolysis is pH-dependent, being rapid under alkaline conditions and slower in acidic environments. oecd.org A labeled compound like this compound would enable precise measurement of these transformation rates and products in complex environmental samples.
Advanced analytical techniques are the backbone of these methodologies. High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC-MS/MS) is employed to identify and quantify the labeled compound and its transformation products with high sensitivity and specificity. battelle.org
| Research Methodology | Application to this compound | Key Insights Gained |
| Compound-Specific Isotope Analysis (CSIA) | Tracking isotopic fractionation of the compound in environmental samples. | Determining degradation rates and identifying transformation pathways (e.g., biodegradation vs. abiotic hydrolysis). wur.nl |
| Stable Isotope Probing (SIP) | Identifying microorganisms that metabolize the malonate ester in soil or water. | Pinpointing the specific microbial species responsible for the compound's biodegradation. wur.nl |
| Labeled Mass Balance Studies | Quantifying the distribution and transformation in controlled microcosms. | Understanding partitioning between soil, water, and air, and identifying all major breakdown products. battelle.org |
Development of Novel Derivatives and Comprehensive Structure-Activity Relationship (SAR) Studies
Diethyl malonate is a cornerstone building block in organic synthesis, prized for the reactivity of its central methylene (B1212753) group. chemiis.com This reactivity allows for the synthesis of a vast array of derivatives. The use of this compound enables the creation of deuterated analogs of these derivatives, which are invaluable as internal standards in quantitative analysis or for probing metabolic pathways and reaction mechanisms.
The malonic ester synthesis is a classic method for producing substituted carboxylic acids. patsnap.com The process typically involves deprotonation of the malonate ester to form a nucleophilic enolate, followed by alkylation with an appropriate electrophile. patsnap.com Subsequent hydrolysis and decarboxylation yield the final product. patsnap.comyoutube.com This fundamental reactivity has been exploited to create a wide range of compounds.
Structure-Activity Relationship (SAR) Studies: SAR studies investigate how the chemical structure of a compound influences its biological activity. By synthesizing a series of related derivatives and evaluating their effects, researchers can identify key structural features responsible for their activity.
Antimicrobial and Anticancer Agents: Pyrrole (B145914) derivatives synthesized from diethyl malonate have been studied for their biological activities. Research has shown that modifications to substituents on the pyrrole ring significantly impact antibacterial potency, highlighting a clear structure-activity relationship that can guide the design of more effective drugs.
Enzyme Inhibitors: Derivatives of malonic acid are known to be inhibitors of certain enzymes. For example, malonate itself is a classic competitive inhibitor of succinate dehydrogenase. nih.gov SAR studies on more complex malonate ester derivatives have been conducted to develop inhibitors for other targets, such as influenza virus neuraminidase. nih.gov In one such study, an analysis of aromatic ether derivatives revealed that an aryl aldehyde and an unsubstituted hydroxyl group were critical for potent inhibitory activity. nih.gov
Anti-inflammatory Agents: Benzimidazole derivatives synthesized using diethyl malonate have been explored as anti-inflammatory agents. jmpas.com A study of benzimidazole-pyrimidine hybrids found that a specific compound exhibited significant COX-1 inhibitory activity. jmpas.com
The synthesis of deuterated derivatives from this compound would serve advanced research in these areas. For example, a deuterated version of a drug candidate could be used in pharmacokinetic studies to differentiate the administered drug from its non-deuterated metabolites, providing clearer data on metabolic stability.
| Derivative Class | Synthetic Precursor | Biological Activity Investigated | Key SAR Finding |
| Pyrrole Derivatives | Diethyl Malonate & Pyrrole Aldehydes | Anticancer, Antimicrobial | Substituents on the pyrrole ring significantly alter antibacterial efficacy. |
| Aromatic Ethers | Diethyl Malonate & Phenolic Compounds | Influenza Neuraminidase Inhibition | An unsubstituted hydroxyl group and an aryl aldehyde were important for activity. nih.gov |
| Benzimidazole Hybrids | Diethyl Malonate & Aminophenylbenzimidazole | Anti-inflammatory (COX Inhibition) | Specific heterocyclic substitutions led to potent COX-1 inhibition. jmpas.com |
Emerging Applications in Advanced Materials Science and Polymer Chemistry
While traditionally used in pharmaceuticals and fragrances, malonate esters are finding new roles in materials science and polymer chemistry. Their unique chemical functionalities allow them to be used as monomers or additives to create polymers with tailored properties.
A key area of development is the use of methylidene malonates , such as Diethyl Methylidene Malonate (DEMM), which are closely related to this compound. DEMM is a highly reactive monomer that can undergo anionic polymerization at room temperature and under atmospheric conditions. acs.org This reactivity is initiated by weak nucleophiles like water or carboxyl groups, making the polymerization process highly versatile. acs.orgrsc.org
Polymer Coatings and Adhesives: Research has demonstrated that DEMM can be chemically grafted onto commodity polymer substrates, such as poly(ethylene-co-acrylic acid) (pEAA). rsc.orgrsc.org This process creates a polymer coating that is covalently bonded to the substrate, which can significantly improve interfacial properties like adhesion and durability in high-wear environments. rsc.org The polymerization can be initiated directly from the surface of a polymer that contains acidic functional groups. rsc.org
Cross-Linked Latex Coatings: Multifunctional derivatives of DEMM have been developed for use as cross-linking agents in coatings. acs.org For instance, an oligomeric polyester (B1180765) of DEMM was incorporated into a latex formulation. acs.org This resulted in cross-linked coatings with a 289% improvement in rub-resistance compared to controls, providing a simple method to synthesize robust coatings at ambient temperatures. acs.org
High-Performance Polymers: The anionic polymerization of various functionalized malonate and cyanoacrylate monomers can be used to create polymers with specific properties. researchgate.net By controlling the monomer structure, polymers with high thermal stability have been synthesized. researchgate.net The deuterated methyl group in this compound could be used as a spectroscopic probe (e.g., in solid-state NMR) to study polymer chain dynamics and structure in these advanced materials without altering the fundamental chemical reactivity.
| Application | Malonate Monomer | Key Research Finding | Resulting Material Property |
| Surface Grafting | Diethyl Methylidene Malonate (DEMM) | DEMM polymerizes from surfaces containing carboxylic acid groups under ambient conditions. rsc.org | Enhanced adhesion and durability of coatings on polymeric substrates. rsc.org |
| Latex Cross-linking | Multifunctional DEMM Oligomer | Incorporation of 15 wt% of the oligomer into a latex formulation created a robust network. acs.org | 289% improvement in rub-resistance of the final coating. acs.org |
| High-Performance Polymers | Various Malonate Monomers | Homopolymers of diethyl methylenemalonate possessed high decomposition temperatures. researchgate.net | Increased thermal stability. researchgate.net |
Q & A
Q. What are the key synthetic applications of Diethyl Methyl-d3-malonate in organic chemistry, and how do its isotopic labels influence reaction mechanisms?
this compound is a deuterated analog of diethyl malonate, enabling its use in kinetic isotope effect (KIE) studies and reaction mechanism elucidation. Its primary applications include:
- Alkylation Reactions : As a precursor for generating enolates, which react with alkyl halides to form substituted malonates. The deuterium labels allow tracking of proton transfer steps and stereochemical outcomes .
- Decarboxylation Studies : The deuterated methyl group stabilizes intermediates, reducing side reactions and enabling precise analysis of decarboxylation pathways .
- Isotopic Tracers : Used in mass spectrometry and NMR to study metabolic pathways or degradation products in pharmaceutical intermediates . Methodological Insight: Optimize enolate formation using strong bases (e.g., NaH or LDA) in aprotic solvents (THF, DMF) to minimize deuteration loss .
Q. How does the structure of this compound influence its physicochemical properties, such as solubility and stability?
The deuterated methyl group alters hydrogen bonding and hydrophobic interactions, affecting:
- Solubility : Reduced polarity compared to non-deuterated analogs increases solubility in non-polar solvents (e.g., hexane, toluene) .
- Thermal Stability : Deuteration lowers vibrational energy, enhancing thermal stability during high-temperature reactions (e.g., decarboxylation at >150°C) .
- Acidity : The α-hydrogen acidity decreases slightly (pKa ~13 vs. ~12.5 for non-deuterated), requiring stronger bases for enolate generation . Experimental Design: Use differential scanning calorimetry (DSC) and UV-Vis spectroscopy to quantify stability under varying conditions .
Advanced Research Questions
Q. What strategies mitigate racemization during enantioselective alkylation of this compound enolates?
Racemization arises from enolate equilibration or proton exchange. Key strategies include:
- Chiral Ligands : Use (R)-BINOL or Evans’ oxazolidinones to stabilize enolate intermediates and enforce stereochemical control .
- Low-Temperature Conditions : Conduct reactions at −78°C to slow proton exchange and stabilize chiral enolates .
- Deuterium Blocking : The methyl-d3 group reduces kinetic isotope effects, minimizing unintended H/D exchange during alkylation . Data Contradiction Note: Some studies report reduced enantioselectivity with bulky electrophiles; iterative optimization of steric and electronic factors is critical .
Q. How do solvent polarity and temperature affect the hydrolysis kinetics of this compound, and what analytical methods validate these effects?
Hydrolysis follows pseudo-first-order kinetics, influenced by:
- Solvent Effects : Polar solvents (e.g., water/THF mixtures) accelerate hydrolysis via stabilization of the tetrahedral intermediate. Dielectric constant (ε) correlates with rate constants .
- Temperature Dependence : Arrhenius plots reveal activation energies (~50–70 kJ/mol), with deuteration lowering entropy due to reduced vibrational modes . Analytical Validation:
- GC-MS : Monitor ester degradation and quantify deuteration retention .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during hydrolysis .
Q. What computational models predict the environmental persistence of this compound, and how do experimental biodegradation studies validate these predictions?
EPA’s EPI Suite models estimate:
- Biodegradation : Half-life <30 days in aerobic conditions (validated via OECD 301B tests) .
- Bioaccumulation : Log Kow ~1.2 indicates low bioaccumulation potential (BCF <100) . Experimental Validation:
- Soil Microcosm Studies : Track deuterium retention via LC-HRMS to distinguish biotic/abiotic degradation pathways .
- QSAR Models : Compare analogs like dimethyl malonate (CAS 108-59-8) to refine persistence predictions .
Data Contradiction and Quality Assessment
Q. How should researchers address discrepancies in reported toxicity profiles of malonate esters?
- Source Evaluation : Prioritize EPA-designated studies (e.g., dimethyl malonate in HERO cluster) over grey literature, as the latter often lacks OECD/GLP compliance .
- Analog Read-Across : Use dimethyl glutarate (CAS 1119-40-0) for acute toxicity extrapolation when this compound data are incomplete .
- In Silico Tools : Apply Derek Nexus or OECD Toolbox to flag implausible toxicity claims (e.g., neurotoxicity without mechanistic evidence) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
